molecular formula C12H13NO2 B1311611 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 37663-46-0

3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Cat. No.: B1311611
CAS No.: 37663-46-0
M. Wt: 203.24 g/mol
InChI Key: RNMPNVBLQHYANU-UHFFFAOYSA-N
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Description

3H-spiro[isobenzofuran-1,4’-piperidin]-3-one: is a spirocyclic compound that features a unique structure combining an isobenzofuran moiety with a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Scientific Research Applications

3H-spiro[isobenzofuran-1,4’-piperidin]-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of “3H-spiro[isobenzofuran-1,4’-piperidin]-3-one” is related to its interaction with sigma receptors. Specifically, it has been used to develop fluorescent probes that bind to σ receptors, enabling their study via fluorescence-based techniques .

Future Directions

The future directions for “3H-spiro[isobenzofuran-1,4’-piperidin]-3-one” are likely to involve further exploration of its potential in the development of diagnostics and therapeutics against diseases like cancer and Alzheimer’s disease . Its use as a fluorescent probe for studying σ receptors also presents opportunities for advancing our understanding of these receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-spiro[isobenzofuran-1,4’-piperidin]-3-one typically involves the condensation of isobenzofuran derivatives with piperidine derivatives under controlled conditions. One common method includes the reaction of ninhydrin with 4-amino-1,2-naphthoquinones or 2-amino-1,4-naphthoquinones in acetic acid, followed by oxidative cleavage of the resulting vicinal diols . This method is advantageous due to its mild reaction conditions and high yields.

Industrial Production Methods

Industrial production of 3H-spiro[isobenzofuran-1,4’-piperidin]-3-one may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

3H-spiro[isobenzofuran-1,4’-piperidin]-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of 3H-spiro[isobenzofuran-1,4’-piperidin]-3-one, which can exhibit different biological activities and chemical properties .

Comparison with Similar Compounds

Similar Compounds

  • 3H-spiro[isobenzofuran-1,4’-piperidine] hydrochloride
  • Spiro[isobenzofuran-1,4’-piperidin]-3-ones

Uniqueness

3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable scaffold for drug discovery and development .

Properties

IUPAC Name

spiro[2-benzofuran-3,4'-piperidine]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c14-11-9-3-1-2-4-10(9)12(15-11)5-7-13-8-6-12/h1-4,13H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNMPNVBLQHYANU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=CC=CC=C3C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50431461
Record name 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37663-46-0
Record name 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1′-benzyl-3H-spiro[isobenzofuran-1,4′-piperidin]-3-one 1b (6 g, 20.4 mmol) in dichloromethane (30 mL) was added dropwise 1-chloroethyl chloroformate (2.9 g, 20.4 mmol). The mixture was stirred at 25° C. for 5 hr and then was concentrated to dryness under reduced pressure. The residue was dissolved in methanol and the mixture was heated to reflux for 30 min. The mixture was concentrated to dryness and ether was added. The precipitated solid was collected by filtration and washed with ether, dried in air to obtain 3H-spiro[isobenzofuran-1,4′-piperidin]-3-one 1c as its HCl salt (3.6 g). 1H-NMR (400 MHz, DMSO-d6) δ 9.16 (br, 2H), 7.86-7.81 (m, 2H), 7.63 (t, J=7.6 Hz, 1H), 7.56 (d, J=7.2 Hz, 1H), 3.39-3.42 (m, 2H), 3.11-3.14 (m, 2H), 2.47-2.48 (m, 2H), 1.85 (d, J=14.4 Hz, 2H). MS (ESI) m/z (M+H+): 203.24.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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